molecular formula C13H24N2O2 B1467058 2-(4-Cyclohexylpiperazin-1-yl)propanoic acid CAS No. 1457398-59-2

2-(4-Cyclohexylpiperazin-1-yl)propanoic acid

Cat. No.: B1467058
CAS No.: 1457398-59-2
M. Wt: 240.34 g/mol
InChI Key: MMQMGBUYZVWMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-(4-Cyclohexylpiperazin-1-yl)propanoic acid is C13H24N2O2 . Its molecular weight is 240.34 . Unfortunately, the specific structural details are not available in the search results.

Scientific Research Applications

Sigma Receptor Ligands

Research into derivatives of 1-cyclohexylpiperazine, which share a core structure with 2-(4-Cyclohexylpiperazin-1-yl)propanoic acid, has shown these compounds to be potent sigma receptor ligands. These ligands have demonstrated high affinities for the σ2 receptor, some showing promising σ2 agonist activity, which is of interest for the development of antineoplastic agents and for PET diagnosis. The structural variations within these compounds have allowed for detailed structure-affinity relationship studies, contributing valuable insights into the design of sigma receptor-targeted drugs (Berardi et al., 2004).

Novel Compound Synthesis

The synthesis of macrocyclic peptides incorporating a novel dipeptide, which includes the this compound structure, has been reported. These compounds have potential applications in the development of cyclic peptides with specific biological activities, demonstrating the versatility of this chemical structure in synthetic organic chemistry (Yamashita et al., 2009).

Antimicrobial Activity

Research on novel series of compounds synthesized using this compound derivatives has indicated potential antimicrobial activity. These studies explore the synthesis methods and evaluate the biological activities of these compounds, contributing to the development of new antimicrobial agents (Ghashang et al., 2015).

Crystal Structure Analysis

The crystal structure of 1-cyclohexylpiperazine-1,4-diium dichromate(VI), related to the structural framework of this compound, provides insights into the molecular arrangement and potential interactions, which could inform the design of related compounds with specific chemical or biological properties (Chebbi et al., 2016).

Properties

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(13(16)17)14-7-9-15(10-8-14)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQMGBUYZVWMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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